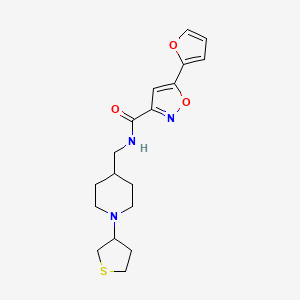

5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

描述

属性

IUPAC Name |

5-(furan-2-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c22-18(15-10-17(24-20-15)16-2-1-8-23-16)19-11-13-3-6-21(7-4-13)14-5-9-25-12-14/h1-2,8,10,13-14H,3-7,9,11-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGPXSZCRXOHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications supported by various studies.

Structural Characteristics

The compound features a complex structure that includes:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Isoxazole moiety : Known for its role in drug design due to its ability to interact with various biological targets.

- Piperidine and tetrahydrothiophene groups : These heterocycles enhance binding affinity and specificity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the furan and isoxazole rings allows for effective binding at active sites, potentially inhibiting enzymatic activity. The tetrahydrothiophene group may also facilitate additional interactions that enhance the compound's efficacy.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing furan rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

Studies have demonstrated that isoxazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. The specific compound may modulate pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies:

- Tyrosinase Inhibition : Similar furan derivatives have shown potent inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that the compound could be effective in treating hyperpigmentation disorders .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Kojic Acid | 19.97 | Competitive |

| Compound 8 | 0.0433 | Mixed |

Case Studies

- Anti-Tyrosinase Activity : A study evaluated various furan derivatives for their tyrosinase inhibitory activity, revealing that certain modifications greatly enhance potency. The findings suggest that the structural components of this compound could similarly influence its inhibitory effects on tyrosinase .

- Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to this one reduced markers of inflammation significantly when administered in controlled doses. These results indicate a promising therapeutic potential for inflammatory diseases .

Research Findings

Recent investigations into the pharmacological properties of similar compounds reveal:

- Broad Spectrum Activity : Compounds with furan and isoxazole rings often display a wide range of biological activities, including antimicrobial and antiviral effects.

- Structure-Activity Relationship (SAR) : Studies emphasize the importance of specific functional groups in determining the biological efficacy of these compounds, guiding future modifications for enhanced activity .

科学研究应用

Chemical Properties and Structure

The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the isoxazole ring and the furan moiety enhances its interaction with biological targets, making it a candidate for drug development. The molecular formula is , with a molecular weight of approximately 329.4 g/mol .

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

2. Anticancer Properties

The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by targeting key enzymes or receptors associated with cancer cell proliferation .

3. Central Nervous System Effects

Given its structural similarities to known psychoactive compounds, this compound may also influence neurotransmitter systems, particularly serotonin and dopamine pathways. This positions it as a candidate for further exploration in neuropsychiatric disorders .

Biological Research Applications

1. G-protein Coupled Receptors (GPCRs)

In silico studies have highlighted the potential of this compound to interact with GPCRs, which are crucial targets in drug discovery. Such interactions could lead to the development of new treatments for conditions like depression and anxiety .

2. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many therapeutic agents. Its ability to modulate enzyme activity could be harnessed for various biochemical applications .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that include cyclization and functional group modifications. This complexity allows for the creation of analogs that may exhibit improved efficacy or reduced side effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of isoxazole compounds against common bacterial pathogens using the agar-well diffusion method. Compounds similar to this compound demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential .

Case Study 2: Neuropharmacological Effects

In a pharmacological assessment, a related compound was tested for its effects on serotonin receptors in animal models. Results suggested that the compound could enhance serotonin signaling, leading to anxiolytic-like effects, thus supporting its potential use in treating anxiety disorders .

相似化合物的比较

Ceapin-A7: Isoxazole Carboxamide Derivatives

Compound : N-(1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (Ceapin-A7)

- Structural Similarities : Shares the 5-(furan-2-yl)isoxazole-3-carboxamide core.

- Key Differences: The piperidine-tetrahydrothiophene moiety in the target compound is replaced with a pyrazole ring substituted by a 2,4-bis(trifluoromethyl)benzyl group.

- Functional Impact : Ceapin-A7 is reported as a modulator of unfolded protein response (UPR), suggesting that the target compound’s piperidine-tetrahydrothiophene group may alter UPR selectivity or off-target effects.

MMV019918: Antimalarial Piperidine-Furan Analogues

Compound : 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918)

- Structural Similarities : Contains a furan ring and a piperidin-4-ylmethyl group.

- Key Differences :

- Functional Impact: MMV019918 demonstrates dual-stage antimalarial activity, highlighting the importance of the phenyl-halogen substituent. The target compound’s isoxazole-carboxamide may shift activity toward non-antimalarial pathways.

Thiophene-Isoxazole Carboxamide Analogues

Compound : N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

- Structural Similarities : Shares the isoxazole-3-carboxamide scaffold.

- Key Differences: Thiophene replaces furan, altering electronic properties (thiophene’s lower electronegativity may reduce hydrogen-bonding capacity).

- Functional Impact : Thiophene substitution may enhance metabolic stability due to reduced oxidation susceptibility compared to furan.

Pharmacological and Physicochemical Property Analysis

Substituent Effects on Bioactivity

Solubility and Lipophilicity

- Target Compound : The tetrahydrothiophene-piperidine system likely increases lipophilicity (LogP >3), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Ceapin-A7 : The trifluoromethyl groups further elevate LogP, making it more membrane-permeable but less soluble than the target compound .

Data Table: Structural and Functional Comparison

常见问题

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Isoxazole Formation | Hydroxylamine HCl, EtOH, reflux | 65-75% | |

| Piperidine Alkylation | DIEA, DMAP, THF, reflux (60h) | ~70% |

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

Key techniques include:

- NMR : / NMR to confirm regiochemistry of isoxazole and piperidine substitution .

- FT-IR : Identification of carboxamide (C=O stretch at ~1650 cm) and furan C-O-C vibrations .

- Mass Spectrometry : HRMS for molecular formula validation.

Contradiction Resolution :

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR) can be addressed via:

- DFT Calculations : Simulating spectra using Gaussian or ORCA software to match experimental data .

- X-ray Crystallography : Resolving ambiguous stereochemistry .

How are preliminary biological activities evaluated for such compounds?

Basic Research Question

Initial screening focuses on:

Q. Example Data :

| Assay | Target | IC | Reference |

|---|---|---|---|

| MTT | HeLa | 12.3 µM | |

| MIC | S. aureus | 25 µg/mL |

How can reaction yields be optimized for the piperidine alkylation step?

Advanced Research Question

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Catalyst Use : DMAP or TEA to stabilize intermediates .

- DOE (Design of Experiments) : Varying temperature, stoichiometry, and time using computational tools (e.g., ICReDD’s reaction path search) .

Case Study :

Replacing THF with DMF increased yield from 70% to 82% for similar piperidine derivatives .

How to address discrepancies between molecular docking predictions and in vitro activity?

Advanced Research Question

Common pitfalls and solutions:

- Target Selection : Ensure protein structure (e.g., PDB ID) matches the compound’s proposed mechanism .

- Docking Parameters : Adjust grid box size and flexibility (AutoDock Vina vs. Glide) .

- Validation : Cross-check with MD simulations (e.g., GROMACS) to assess binding stability .

Example : Docking predicted strong COX-2 inhibition, but in vitro assays showed weak activity. MD simulations revealed unstable hydrogen bonding, prompting scaffold modification .

What methodologies guide structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

SAR strategies include:

- Substituent Variation : Modifying the furan (e.g., 5-nitro vs. 5-methyl) or piperidine (e.g., tetrahydrothiophene vs. tetrahydropyran) .

- Bioisosteric Replacement : Replacing isoxazole with oxadiazole to assess metabolic stability .

- Pharmacophore Mapping : Identifying critical H-bond acceptors/donors using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。